2-Azido-1-pivaloyl D-erythro-Sphingosine
Overview
Description
Synthesis Analysis
The synthesis of 2-Azido-1-pivaloyl D-erythro-Sphingosine involves multiple steps, starting from commercially available precursors. One approach for synthesizing D-erythro-sphingosine and its azido derivatives involves starting from D-ribo-phytosphingosine, utilizing key transformations like palladium-catalyzed regiospecific reduction and regio- and stereoselective trans-elimination processes (van den Berg et al., 2002). Efficient synthesis routes also leverage cross-metathesis approaches for the practical and high-yielding production of these compounds (Torssell & Somfai, 2004).
Molecular Structure Analysis
The molecular structure of 2-Azido-1-pivaloyl D-erythro-Sphingosine is characterized by its azido group and the pivaloyl protective group, which are crucial for its biological function and reactivity. The orthogonally protected D-erythro-sphingosine derivative, as synthesized by Gargano and Lees (2001), provides a framework for coupling with various molecules, highlighting the importance of selective deprotection in subsequent chemical reactions (Gargano & Lees, 2001).
Chemical Reactions and Properties
Chemical reactions involving 2-Azido-1-pivaloyl D-erythro-Sphingosine are influenced by its azido and pivaloyl groups. These functional groups enable selective chemical transformations, such as azide reduction and coupling reactions, which are pivotal for synthesizing sphingolipid derivatives and analogs. The methodology for incorporating azido groups into sphingosine derivatives, as described by Jung and Schmidt (2000), plays a crucial role in synthesizing modified sphingosines for biological and pharmacological investigations (Jung & Schmidt, 2000).
Scientific Research Applications
Synthesis and Modification for Sphingolipid Studies
The compound serves as a critical intermediate in the synthesis of orthogonally protected sphingosine derivatives, enabling coupling to various molecules for biological studies. Gargano and Lees (2001) developed a method providing rapid access to orthogonally protected D-erythro-sphingosine, suitable for subsequent modifications (Gargano & Lees, 2001). Similarly, research by Duclos (2001) detailed the total synthesis of D-erythro-sphingosine, ceramide, and glucosylceramide via an azidosphingosine analog, highlighting its significance in creating bio-molecular assemblies for biophysical studies (Duclos, 2001).
Immunomodulating Glycosphingolipids Synthesis
Costantino et al. (2002) illustrated an efficient synthesis approach to 2′-deoxy-α-galactosyl glycosphingolipids, starting from commercially available materials and utilizing the azido precursor of sphingosine, which plays a pivotal role in immunomodulation (Costantino, Fattorusso, Imperatore, & Mangoni, 2002).
Novel Sphingosine Derivatives and Sphingosine Kinase Inhibitors
The compound is instrumental in creating novel sphingo-guanidines, serving as sphingosine kinase inhibitors, which have implications in treating diseases linked to sphingolipid metabolism. Sharma (2011) discussed the development and potential therapeutic applications of these inhibitors in combating cancer and other diseases related to ceramidase or sphingosine kinase activity (Sharma, 2011).
Sphingolipid Metabolism and Signal Transduction
Furthermore, the metabolism and signaling pathways of sphingolipids, which are crucial for cellular functions, are explored through derivatives of 2-Azido-1-pivaloyl D-erythro-Sphingosine. Liu et al. (2000) identified a novel mammalian sphingosine kinase type 2 isoform, showing the importance of these pathways in cell proliferation, survival, and potentially novel functions (Liu et al., 2000).
Enhanced Synthesis Approaches for Sphingomyelins
An advanced and scalable synthesis method starting from 2-azido-3-O-benzoylsphingosine, detailed by Philippe et al. (2020), underscores the compound's versatility in generating deuterated sphingomyelins for mass spectrometry standards, facilitating research into sphingomyelin roles and functions (Philippe et al., 2020).
properties
IUPAC Name |
[(E,2S,3R)-2-azido-3-hydroxyoctadec-4-enyl] 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43N3O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(27)20(25-26-24)19-29-22(28)23(2,3)4/h17-18,20-21,27H,5-16,19H2,1-4H3/b18-17+/t20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQMTKUQTNSGBI-BWMVHVDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)N=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(=O)C(C)(C)C)N=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-pivaloyl D-erythro-Sphingosine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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